![molecular formula C16H16N2O3 B606356 BRD73954](/img/structure/B606356.png)
BRD73954
Descripción general
Descripción
BRD73954 es un potente inhibidor de las enzimas histona desacetilasas, que se dirige específicamente a la histona desacetilasa 6 y la histona desacetilasa 8. Las enzimas histona desacetilasas juegan un papel crucial en la regulación de la expresión genética al eliminar los grupos acetilo de las proteínas histonas, lo que lleva a la condensación de la cromatina y la represión transcripcional. This compound ha mostrado un potencial significativo en la investigación científica debido a su capacidad para inhibir selectivamente estas enzimas .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
BRD73954 is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- IC50 Values :
- HDAC6: 36 nM
- HDAC8: 120 nM
- HDAC2: 9 μM
- HDAC4: >33 μM
The compound selectively inhibits HDAC6 and HDAC8, which are involved in various cellular processes, including gene expression regulation, cell cycle progression, and apoptosis. The inhibition of these enzymes leads to increased acetylation of proteins such as α-tubulin, which is a known substrate for HDAC6. This effect can disrupt cellular pathways associated with cancer progression and inflammation .
Applications in Cancer Research
This compound has been extensively studied for its anticancer properties. Its ability to inhibit HDAC6 and HDAC8 makes it a valuable tool in understanding the role of histone deacetylation in cancer biology.
Case Study: Effects on Tumor Cells
In vitro studies have demonstrated that treatment with this compound results in the following effects on cancer cell lines:
- Increased Acetylation : Treatment leads to a significant increase in acetylated α-tubulin levels in HeLa cells, indicating effective inhibition of HDAC6 .
- Cell Viability : this compound has shown cytotoxic effects on various cancer cell lines, contributing to reduced cell viability and promoting apoptosis through the activation of pro-apoptotic pathways .
Applications Beyond Cancer
This compound's inhibitory effects extend beyond cancer research, offering potential applications in neurodegenerative diseases and inflammatory disorders.
Neurodegenerative Diseases
Histone deacetylases play a crucial role in neurodegenerative diseases by regulating the expression of neuroprotective genes. Inhibition of HDAC6 has been linked to improved outcomes in models of Alzheimer's disease and multiple sclerosis. This compound's selectivity for HDAC6 makes it a candidate for further investigation in these contexts .
Inflammatory Disorders
Research indicates that this compound may modulate inflammatory responses by influencing cytokine production. For instance, studies have shown that inhibition of HDACs can lead to altered production of interleukin-1 beta (IL-1β) through the modulation of inflammasome activity. This suggests that this compound could be explored for therapeutic strategies against chronic inflammatory conditions .
Summary Table of Applications
Application Area | Description |
---|---|
Cancer Research | Potent inhibition of HDAC6/8 leading to increased acetylation and reduced tumor cell viability. |
Neurodegenerative Diseases | Potential neuroprotective effects through modulation of gene expression related to neuronal health. |
Inflammatory Disorders | Modulation of cytokine production, influencing inflammatory pathways and responses. |
Análisis Bioquímico
Biochemical Properties
BRD73954 selectively inhibits HDAC6 and HDAC8 with IC50 values of 0.0036 µM and 0.12 µM respectively . It interacts with these enzymes, leading to the inhibition of their activity. The interaction between this compound and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing them from exerting their deacetylase activity .
Cellular Effects
In cellular processes, this compound has been shown to decrease the levels of HDAC6, which is associated with the upregulation of Ac-Tubulin . This suggests that this compound influences cell function by modulating the acetylation state of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC6 and HDAC8, inhibiting their activity and leading to an increase in acetylation of specific substrates such as α-tubulin . This change in acetylation status can lead to alterations in gene expression and other cellular processes .
Métodos De Preparación
BRD73954 se puede sintetizar mediante una serie de reacciones químicas que involucran la condensación de moléculas precursoras específicas. La ruta sintética generalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se forma mediante la reacción de un anillo de benceno con un derivado de ácido carboxílico.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos hidroxilo y fenetilo, en la estructura central mediante reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.
Los métodos de producción industrial para this compound no están bien documentados, ya que se utiliza principalmente para fines de investigación. La ruta sintética descrita anteriormente se puede ampliar para la producción a gran escala si es necesario.
Análisis De Reacciones Químicas
BRD73954 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción pueden convertir this compound en derivados reducidos. El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en this compound con otros grupos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound con peróxido de hidrógeno puede producir derivados hidroxilados, mientras que la reducción con borohidruro de sodio puede producir derivados reducidos con grupos funcionales alterados.
Mecanismo De Acción
BRD73954 ejerce sus efectos al inhibir selectivamente la histona desacetilasa 6 y la histona desacetilasa 8. La inhibición de estas enzimas conduce a la acumulación de histonas acetiladas, lo que da como resultado la relajación de la cromatina y el aumento de la expresión genética. Los objetivos moleculares de this compound incluyen los dominios catalíticos de la histona desacetilasa 6 y la histona desacetilasa 8, que son responsables de la desacetilación de las proteínas histonas. Al unirse a estos dominios, this compound evita la eliminación de los grupos acetilo de las histonas, lo que modula la expresión genética y los procesos celulares .
Comparación Con Compuestos Similares
BRD73954 es único en su capacidad para inhibir selectivamente tanto la histona desacetilasa 6 como la histona desacetilasa 8. Otros compuestos similares incluyen:
Tricostatina A: Un inhibidor de la histona desacetilasa de amplio espectro que se dirige a múltiples enzimas histona desacetilasas, incluidas la histona desacetilasa 6 y la histona desacetilasa 8.
Vorinostat: Otro inhibidor de la histona desacetilasa de amplio espectro con actividad contra múltiples enzimas histona desacetilasas.
Panobinostat: Un potente inhibidor de varias enzimas histona desacetilasas, incluidas la histona desacetilasa 6 y la histona desacetilasa 8
La selectividad de this compound para la histona desacetilasa 6 y la histona desacetilasa 8 lo diferencia de estos otros inhibidores, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas enzimas en varios procesos biológicos.
Actividad Biológica
BRD73954 is a small molecule that functions as a dual inhibitor of histone deacetylases (HDAC) 6 and 8. This compound has gained attention due to its potential therapeutic applications in various diseases, particularly those related to epigenetic regulation and cancer.
This compound selectively inhibits HDAC6 and HDAC8, which are involved in the regulation of gene expression through the removal of acetyl groups from histones and non-histone proteins. The inhibition of these enzymes can lead to increased acetylation levels, thereby influencing cellular processes such as apoptosis, cell cycle progression, and differentiation.
- IC50 Values :
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its effects on different cellular pathways:
- Cancer Cell Proliferation : Inhibition of HDAC6 and HDAC8 by this compound has been shown to reduce cell proliferation in several cancer cell lines. For example, studies have demonstrated that this compound can induce apoptosis in leukemia and solid tumor cells by modulating the expression of pro-apoptotic genes .
- Neurodegenerative Diseases : The dual inhibition of HDAC6 is particularly relevant in neurodegenerative conditions such as multiple sclerosis and Alzheimer's disease. By promoting histone acetylation, this compound may enhance neuroprotective mechanisms and reduce neuroinflammation .
- Muscle Disorders : Research indicates that this compound may play a role in muscle regeneration by modulating the acetylation status of key proteins involved in muscle differentiation and function .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Leukemia Cells : A recent study demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent for hematological malignancies .
- Zebrafish Model for Muscular Dystrophy : In a zebrafish model of Duchenne muscular dystrophy (DMD), this compound treatment resulted in improved muscle histomorphology and reduced inflammation, indicating its beneficial effects on muscle integrity .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known HDAC inhibitors:
Compound | Targeted HDACs | IC50 (μM) | Therapeutic Applications |
---|---|---|---|
This compound | HDAC6/HDAC8 | 0.036/0.12 | Cancer, Neurodegenerative Diseases |
PCI-34051 | HDAC8 | 0.5 | Duchenne Muscular Dystrophy |
Givinostat | Class I/II | 0.1-1 | Hematologic Malignancies |
Propiedades
IUPAC Name |
3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHKWEQJEDRIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BRD73954 unique compared to other HDAC inhibitors?
A1: this compound stands out as the first small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. [] This is significant because these two isoforms belong to different phylogenetic classes within the HDAC family. This dual-inhibitory activity makes this compound a valuable tool for studying the distinct and potentially synergistic roles of HDAC6 and HDAC8 in various biological processes.
Q2: How does the structure of this compound contribute to its dual HDAC6/8 inhibitory activity?
A2: The research highlights the importance of the meta substituent on the phenyl hydroxamic acid moiety of this compound. This meta substituent is deemed crucial for the potent inhibition of HDAC8, while also being well-accommodated within the binding site of HDAC6. [] This suggests that structural modifications in this region could be explored to fine-tune the selectivity and potency towards specific HDAC isoforms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.